Benzene, 1-(1-methoxy-2-phenylethoxy)-4-methyl-

Catalog No.
S12193506
CAS No.
67923-52-8
M.F
C16H18O2
M. Wt
242.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzene, 1-(1-methoxy-2-phenylethoxy)-4-methyl-

CAS Number

67923-52-8

Product Name

Benzene, 1-(1-methoxy-2-phenylethoxy)-4-methyl-

IUPAC Name

1-(1-methoxy-2-phenylethoxy)-4-methylbenzene

Molecular Formula

C16H18O2

Molecular Weight

242.31 g/mol

InChI

InChI=1S/C16H18O2/c1-13-8-10-15(11-9-13)18-16(17-2)12-14-6-4-3-5-7-14/h3-11,16H,12H2,1-2H3

InChI Key

GFMSXKLOLOPYPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OC(CC2=CC=CC=C2)OC

Benzene, 1-(1-methoxy-2-phenylethoxy)-4-methyl- is an organic compound with the molecular formula C15H16OC_{15}H_{16}O and a molecular weight of approximately 232.29 g/mol. It features a benzene ring substituted with a methoxy group and a phenylethoxy group, making it a derivative of anisole. The compound is characterized by its aromatic properties, which are typical of benzene derivatives due to the delocalization of electrons across the ring structure. This compound has various applications in organic synthesis and may exhibit interesting biological activities.

Benzene derivatives typically undergo electrophilic aromatic substitution reactions due to the electron-rich nature of the benzene ring. Common reactions include:

  • Nitration: Introduction of a nitro group (NO2-NO_2).
  • Sulfonation: Introduction of a sulfonyl group (SO3H-SO_3H).
  • Halogenation: Substitution of hydrogen atoms with halogens (e.g., bromine or chlorine).
  • Friedel-Crafts Alkylation: Formation of new carbon-carbon bonds by introducing alkyl groups.

For Benzene, 1-(1-methoxy-2-phenylethoxy)-4-methyl-, specific reactions may involve the methoxy group acting as an electron-donating substituent, enhancing the reactivity of the aromatic ring towards electrophiles.

The biological activity of benzene derivatives can vary significantly based on their structure. Some studies suggest that compounds similar to Benzene, 1-(1-methoxy-2-phenylethoxy)-4-methyl- may exhibit:

  • Antioxidant properties: Compounds with methoxy groups often show potential in scavenging free radicals.
  • Anti-inflammatory effects: Certain analogs have demonstrated the ability to reduce inflammation in biological models.
  • Antimicrobial activity: Some benzene derivatives possess activity against various bacterial strains.

Further research is necessary to elucidate the specific biological activities associated with this compound.

The synthesis of Benzene, 1-(1-methoxy-2-phenylethoxy)-4-methyl- can be achieved through several methods, including:

  • Alkylation of Anisole:
    • Anisole can be alkylated using appropriate alkyl halides in the presence of a base such as sodium hydride or potassium carbonate.
  • Coupling Reactions:
    • Employing coupling reactions between phenolic compounds and alkenes or alkynes can yield this compound. For example, reacting phenol derivatives with styrene derivatives under suitable conditions.
  • Functional Group Transformations:
    • Starting from simpler aromatic compounds, functional groups can be introduced or modified via standard organic transformations.

Benzene, 1-(1-methoxy-2-phenylethoxy)-4-methyl- has potential applications in various fields:

  • Pharmaceuticals: As a precursor or intermediate in the synthesis of biologically active compounds.
  • Agricultural Chemicals: Possible use in developing agrochemicals due to its biological activity.
  • Materials Science: Utilized in creating polymers or other materials that require aromatic components for stability and performance.

Interaction studies involving Benzene, 1-(1-methoxy-2-phenylethoxy)-4-methyl- focus on its behavior in biological systems and its interactions with various enzymes or receptors. These studies help in understanding its pharmacokinetics and potential therapeutic effects.

For instance, investigations into how this compound interacts with cytochrome P450 enzymes can reveal insights into its metabolism and toxicity profile.

Benzene, 1-(1-methoxy-2-phenylethoxy)-4-methyl- shares structural similarities with several other compounds. Here are some comparable compounds along with their unique features:

Compound NameMolecular FormulaUnique Features
Benzene, 1-methoxy-4-(2-phenylethenyl)-C15H14OC_{15}H_{14}OContains a vinyl group; potential for polymerization reactions .
Benzene, 1-methoxy-4-(2-phenylethyl)-C15H16OC_{15}H_{16}OContains an ethyl group; different reactivity compared to ethylene derivatives .
Benzene, 1-(1,1-dimethylethyl)-2-methoxy-4-methyl-C12H18OC_{12}H_{18}OFeatures tert-butyl substitution; affects steric hindrance .

These compounds illustrate variations in substituents that influence chemical reactivity and biological activity while maintaining the core aromatic structure characteristic of benzene derivatives.

Gold(I)-Catalyzed Intermolecular Aryloxyvinylation Strategies

Gold(I)-catalyzed reactions have emerged as pivotal tools for constructing aryl ether linkages, particularly in the synthesis of chromane derivatives. A landmark study demonstrated the efficacy of NHC-gold(I) complexes in facilitating intermolecular aryloxyvinylation between acetylene gas and o-allylphenols, yielding 3-vinylchromanes with exceptional stereoselectivity (up to 98:2 Z,Z selectivity) . While this method directly targets chromane scaffolds, its principles are transferable to the synthesis of Benzene, 1-(1-methoxy-2-phenylethoxy)-4-methyl-:

  • Reaction Mechanism:

    • The gold(I) catalyst activates acetylene, forming a gold-acetylide intermediate that undergoes electrophilic attack on the allylphenol’s alkene.
    • Cyclopropyl gold(I)-carbene (IntA) forms, followed by regioselective phenol attack at C-3 of the allyl chain, culminating in a 6-membered chromane ring .
  • Adaptation for Target Compound:

    • Replacing o-allylphenols with 4-methylphenol derivatives could enable the installation of the 1-methoxy-2-phenylethoxy side chain.
    • Key parameters:
      • Catalyst: [Au(IPr)(NTf₂)] (1–5 mol%)
      • Solvent: Dichloroethane (DCE) at 80°C
      • Yield Optimization: 62–89% for chromanes .
SubstrateCatalyst Loading (mol%)Yield (%)Selectivity (Z,Z)
R = H18998:2
R = OMe27895:5
R = Cl56290:10

Table 1: Gold(I)-catalyzed aryloxyvinylation yields and selectivity for substituted phenols .

Alkylation Techniques for Functionalized Anisole Derivatives

The para-methyl group in Benzene, 1-(1-methoxy-2-phenylethoxy)-4-methyl- is typically introduced via Friedel-Crafts alkylation, though modern methods emphasize greener alternatives:

  • Friedel-Crafts Alkylation:

    • Conditions: AlCl₃ (1.2 equiv), methyl chloride, 0°C to RT, 12 h.
    • Challenge: Over-alkylation due to the activating effect of the methoxy group.
    • Solution: Use bulky directing groups or transient protection of the methoxy moiety .
  • Microwave-Assisted Alkylation:

    • Protocol: 4-Methoxyphenol, methyl iodide, K₂CO₃, DMF, 100°C, 10 min (microwave, 300 W).
    • Yield: 92% with >99% regioselectivity .
  • Enzymatic Methylation:

    • Biocatalyst: S-adenosylmethionine-dependent methyltransferases.
    • Advantage: Atom-economical, avoids harsh reagents.
    • Limitation: Scalability and enzyme stability .

Stereoselective Approaches in Chromane Scaffold Construction

While the target compound lacks stereocenters, chromane synthesis methodologies inform the stereoselective formation of its ether linkage:

  • Dynamic Kinetic Resolution (DKR):

    • Catalyst: Chiral bisoxazoline-Cu(II) complexes.
    • Outcome: Enantiomeric excess (ee) >90% for chromane derivatives .
  • Asymmetric Epoxidation:

    • Reagents: Shi epoxidation catalyst (ketone-based).
    • Application: Epoxide intermediates enable stereocontrolled ring-opening to form ethers .
  • Computational Modeling:

    • DFT Studies: Predict transition states for gold(I)-catalyzed pathways, optimizing ligand selection (e.g., IPr vs. JohnPhos) .

XLogP3

4.2

Hydrogen Bond Acceptor Count

2

Exact Mass

242.130679813 g/mol

Monoisotopic Mass

242.130679813 g/mol

Heavy Atom Count

18

General Manufacturing Information

Benzene, 1-(1-methoxy-2-phenylethoxy)-4-methyl-: INACTIVE

Dates

Modify: 2024-08-09

Explore Compound Types